molecular formula C19H15FN2O4 B2492152 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210284-59-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2492152
CAS No.: 1210284-59-5
M. Wt: 354.337
InChI Key: MNFNWQYDOQEDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated small molecule compound of significant interest in oncology research, particularly in the study of DNA repair mechanisms in cancer cells. This hybrid molecule incorporates both an isoxazole motif, specifically a (5-(4-fluorophenyl)isoxazol-3-yl)methyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold. This structural combination is designed to leverage the known pharmacological properties of its components, positioning it as a potential investigational tool for targeting Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a crucial nuclear enzyme involved in DNA single-strand break repair, and its inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations . Inhibiting PARP1 disrupts the base excision repair pathway, leading to the accumulation of DNA damage and selective cell death in cancer cells—a phenomenon known as synthetic lethality . The 2,3-dihydrobenzo[b][1,4]dioxine scaffold has been identified as a tractable lead structure for PARP1 inhibitor development through structure-based virtual screening campaigns . Research indicates that derivatives based on this core structure can be optimized to achieve potent inhibition, with some advanced analogues demonstrating IC50 values in the nanomolar range . The primary research applications for this compound include use as a chemical probe for studying PARP1 function in cellular models, investigation of synthetic lethality approaches in cancer biology, and exploration of potential chemosensitization strategies to enhance the efficacy of DNA-damaging agents. Its structure exemplifies a scaffold-hopping approach, merging distinct pharmacophores to develop novel inhibitory profiles. This compound is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all materials with appropriate safety precautions in accordance with institutional guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-13-7-5-12(6-8-13)17-9-14(22-26-17)10-21-19(23)18-11-24-15-3-1-2-4-16(15)25-18/h1-9,18H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFNWQYDOQEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

The wide range of biological activities exhibited by similar compounds suggests that this compound could have diverse molecular and cellular effects.

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C19H17FN2O4
  • Molecular Weight : 356.3 g/mol
  • CAS Number : 953180-85-3

The presence of the isoxazole ring and the benzo[d]dioxin moiety contributes to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit potent anticancer properties. A study involving various isoxazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Isoxazole Derivatives in Cancer Therapy

A series of studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in tumor progression. For instance, derivatives have been identified as inhibitors of BRAF(V600E), a common mutation in melanoma .

CompoundTargetIC50 (μM)Cell Line
Compound ABRAF(V600E)0.5Melanoma
Compound BEGFR1.2Lung Cancer
N-(5-(4-fluorophenyl)isoxazol-3-yl)methylUnknownTBDTBD

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways. This results in reduced expression of inflammatory mediators and provides a therapeutic avenue for treating chronic inflammatory conditions.

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial activity against various pathogens. Studies suggest that they can disrupt bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the isoxazole ring or the benzo[d]dioxin moiety can significantly affect potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Positioning : The position of fluorine on the phenyl ring enhances lipophilicity and cellular uptake.
  • Functional Group Variation : Alterations in functional groups can lead to improved binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Weight Melting Point (°C) Bioactivity Insights (if available)
Target Compound Isoxazole 4-Fluorophenyl (C5), dihydrodioxine-carboxamide ~384.34 (calc.) N/A N/A
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63) Isoxazole 4-Fluoro-3-hydroxyphenyl (C5), 5-chloro-2-methylphenyl (amide) 347.06 214–216 Mitochondrial modulation in murine studies
898496-61-2 Isoxazole Dihydrodioxin-6-yl (C5), diazenylphenyl (amide) ~448.42 (calc.) N/A Agrochemical applications inferred
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Oxadiazole 4-Fluorophenyl (C5), dihydroisoquinoline-carboxamide 338.34 N/A Potential kinase inhibition (structural inference)

Key Observations:

Dihydrodioxine/dihydroisoquinoline moieties contribute to distinct lipophilicity profiles, affecting membrane permeability .

Substituent Influence: The 4-fluorophenyl group (common in the target and ) improves metabolic stability by resisting cytochrome P450 oxidation . Hydroxyl groups (e.g., Compound 63 ) increase polarity, correlating with higher melting points (214–216°C vs. ~130°C for non-polar analogs ).

Q & A

Q. What are the critical steps in synthesizing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

The synthesis typically involves coupling reactions between isoxazole and benzo[d][1,4]dioxine precursors. Key steps include:

  • Activation of the carboxylic acid group (e.g., using coupling agents like HATU or EDC).
  • Amide bond formation between the isoxazole-methylamine intermediate and the dihydrobenzo[d][1,4]dioxine-carboxylic acid.
  • Purification via column chromatography or recrystallization to isolate the final product .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Analytical techniques are critical:

  • NMR spectroscopy : Compare experimental 1^1H and 13^{13}C NMR data with theoretical predictions (e.g., chemical shifts for fluorophenyl protons at δ ~7.5 ppm and isoxazole methylene protons at δ ~4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ calculated and observed within ±0.0006 Da) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Solubility : Pre-dissolve in DMSO (≤1% final concentration) and dilute in assay buffers (e.g., PBS or cell culture media). Centrifugation or filtration may remove insoluble aggregates .
  • Stability : Conduct time-course experiments using LC-MS to monitor degradation under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Advanced strategies include:

  • Ultrasound-assisted synthesis : Enhances reaction rates and yields by improving mass transfer (e.g., 20% yield increase in isoxazole-thiadiazole derivatives) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalytic systems : Employ palladium or copper catalysts for regioselective cyclization in heterocycle formation .

Q. What in vitro models are suitable for evaluating the compound’s mitochondrial-targeted activity?

  • Isolated mitochondria assays : Measure effects on membrane potential using Rhodamine 123 (Rh123) fluorescence in mouse liver mitochondria. Pre-treat with inhibitors (e.g., FCCP for depolarization control) .
  • Cell-based models : Use HepG2 or primary hepatocytes to assess cytotoxicity and mitochondrial respiration (Seahorse XF Analyzer) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace the 4-fluorophenyl group with other substituents (e.g., 3-methoxyphenyl or benzo[d][1,3]dioxole) to evaluate steric/electronic effects .
  • Bioisosteric replacements : Substitute the isoxazole ring with oxadiazole or thiadiazole to assess heterocycle influence on potency .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with mitochondrial targets like cyclophilin D .

Q. What methodologies address contradictory data in biological assays?

  • Dose-response validation : Repeat experiments across multiple concentrations to rule out off-target effects at high doses.
  • Mitochondrial vs. cytosolic effects : Use fractionation techniques (e.g., differential centrifugation) to isolate mitochondrial vs. cytosolic activity .
  • Positive controls : Include reference compounds (e.g., cyclosporine A for mitochondrial permeability transition pore inhibition) .

Q. How should in vivo studies be designed to evaluate therapeutic potential?

  • Animal models : Use C57BL/6J mice for liver toxicity studies, with compound administration via intraperitoneal injection (dose range: 10–50 mg/kg) .
  • Tissue distribution analysis : Quantify compound levels in target organs (e.g., liver, brain) using LC-MS/MS post-euthanasia .
  • Biomarker monitoring : Measure serum ALT/AST for hepatotoxicity and mitochondrial DNA copy number via qPCR .

Q. What computational approaches predict metabolic stability and off-target interactions?

  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 inhibition, and half-life .
  • Molecular dynamics simulations : Model compound behavior in lipid bilayers to assess mitochondrial membrane penetration .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and clearance rates to explain reduced in vivo activity .
  • Metabolite identification : Use HRMS to detect active/inactive metabolites in liver microsomes .
  • Tissue-specific delivery : Formulate liposomal or nanoparticle carriers to enhance target organ accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.